molecular formula C16H24N4 B11732159 N-{[4-(dimethylamino)phenyl]methyl}-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine

N-{[4-(dimethylamino)phenyl]methyl}-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine

Cat. No.: B11732159
M. Wt: 272.39 g/mol
InChI Key: UZJPREUDOPKBOY-UHFFFAOYSA-N
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Description

N-{[4-(dimethylamino)phenyl]methyl}-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a pyrazole ring, a dimethylamino group, and a phenylmethyl group. Its unique chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(dimethylamino)phenyl]methyl}-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine typically involves multiple steps

    Preparation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Phenylmethyl Group: The phenylmethyl group can be introduced via a Friedel-Crafts alkylation reaction, using benzyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Dimethylamino Group: The dimethylamino group can be introduced through a nucleophilic substitution reaction, using dimethylamine and an appropriate leaving group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(dimethylamino)phenyl]methyl}-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Dimethylamine in the presence of a suitable leaving group.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-{[4-(dimethylamino)phenyl]methyl}-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[4-(dimethylamino)phenyl]methyl}-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-{[4-(dimethylamino)phenyl]methyl}-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine: Unique due to its specific substitution pattern and functional groups.

    N-{[4-(dimethylamino)phenyl]methyl}-4-methyl-1-(propan-2-yl)-1H-pyrazol-5-amine: Similar structure but different position of the amine group.

    N-{[4-(dimethylamino)phenyl]methyl}-4-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine: Similar structure but different position of the amine group.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H24N4

Molecular Weight

272.39 g/mol

IUPAC Name

N-[[4-(dimethylamino)phenyl]methyl]-4-methyl-1-propan-2-ylpyrazol-3-amine

InChI

InChI=1S/C16H24N4/c1-12(2)20-11-13(3)16(18-20)17-10-14-6-8-15(9-7-14)19(4)5/h6-9,11-12H,10H2,1-5H3,(H,17,18)

InChI Key

UZJPREUDOPKBOY-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1NCC2=CC=C(C=C2)N(C)C)C(C)C

Origin of Product

United States

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